Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-
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Overview
Description
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzimidazoles The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This may include controlled temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the piperazine ring to its oxidized form.
Reduction: Reduction of any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-, like other piperazine derivatives, may have applications in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for their potential as therapeutic agents in treating various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives are known to inhibit enzymes involved in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(1H-benzimidazol-2-yl)-4-(2-methyl-1-oxopropyl)-
- Piperazine, 1-(1H-benzimidazol-5-yl)-4-(2-methyl-1-oxopropyl)-
Uniqueness
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
84806-73-5 |
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Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C15H20N4O/c1-11(2)15(20)19-8-6-18(7-9-19)13-5-3-4-12-14(13)17-10-16-12/h3-5,10-11H,6-9H2,1-2H3,(H,16,17) |
InChI Key |
MPZKTHFQUVQVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3 |
Origin of Product |
United States |
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